molecular formula C8H11N2O3P B2867597 Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate CAS No. 2551120-61-5

Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate

Cat. No.: B2867597
CAS No.: 2551120-61-5
M. Wt: 214.161
InChI Key: HWDPCFPLWMHTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate: is a chemical compound with the molecular formula C8H11N2O3P and a molecular weight of 214.16 g/mol . It is a heterocyclic compound containing a pyrazine ring substituted with a dimethylphosphoryl group and a carboxylate ester group. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with phosphorylating agents. One common method includes the reaction of 5-bromopyrazine-2-carboxylate with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of phosphoryl oxides.

    Reduction: Formation of phosphines or phosphine oxides.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions .

Biology: In biological research, this compound is used to study the interactions of phosphoryl groups with biological molecules. It can serve as a model compound for understanding the behavior of phosphorylated biomolecules.

Medicine: While not directly used as a drug, this compound is utilized in medicinal chemistry research to develop new therapeutic agents. Its derivatives may exhibit biological activity and potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties such as flame retardancy or chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate involves its interaction with molecular targets through its phosphoryl and carboxylate groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The pathways involved may include phosphorylation and dephosphorylation processes, which are crucial in various biochemical reactions .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate is unique due to the presence of both the dimethylphosphoryl and carboxylate ester groups. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of dimethyl phosphonate with pyrazine-2-carboxylic acid derivatives. The resulting compound features a dimethylphosphoryl group, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. For instance, a related compound demonstrated significant antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma) . The following table summarizes the IC50 values of selected compounds in inhibiting cancer cell growth:

CompoundCell LineIC50 (µM)
12n PC-30.93
12g MCF-740.78
12m HepG215.08

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .

Neuropharmacological Effects

This compound has also been investigated for its effects on neuropharmacological targets, such as metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neuropsychiatric disorders. Compounds with similar structures have shown promise as negative allosteric modulators, potentially offering therapeutic avenues for conditions like schizophrenia and anxiety disorders .

Case Studies

  • Antitumor Activity : A study evaluated a series of pyrazine derivatives, including this compound, against several human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil, suggesting their potential as lead compounds in drug development .
  • Neuroprotective Effects : Research into the effects on mGluR2 has shown that pyrazine derivatives can modulate receptor activity, which may influence neuroprotective pathways. This suggests a dual role where these compounds could serve both as anticancer agents and neuroprotective agents .

Properties

IUPAC Name

methyl 5-dimethylphosphorylpyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N2O3P/c1-13-8(11)6-4-10-7(5-9-6)14(2,3)12/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDPCFPLWMHTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.